molecular formula C12H9BrFNO B8592748 (5-Bromo-2-fluorophenyl)(pyridin-3-yl)methanol

(5-Bromo-2-fluorophenyl)(pyridin-3-yl)methanol

Cat. No.: B8592748
M. Wt: 282.11 g/mol
InChI Key: UVYGSSFQOIZFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-fluorophenyl)(pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C12H9BrFNO and its molecular weight is 282.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9BrFNO

Molecular Weight

282.11 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)-pyridin-3-ylmethanol

InChI

InChI=1S/C12H9BrFNO/c13-9-3-4-11(14)10(6-9)12(16)8-2-1-5-15-7-8/h1-7,12,16H

InChI Key

UVYGSSFQOIZFHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=C(C=CC(=C2)Br)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oven-dried flask was added anhydrous THF (20 mL) and 3-bromopyridine (2 mL, 20 mmol). Isopropylmagnesium chloride in THF (11 mL, 2.0 M solution) was then added dropwise over several minutes. The mixture was stirred at room temperature for 1 hour, and then 5-bromo-2-fluorobenzaldehyde (2.4 mL, 20 mmol) was added. After stirring for 1 further hour at room temperature, the reaction was quenched with saturated aqueous NH4Cl. The aqueous layer was extracted with EtOAc, dried over MgSO4, and purified by column chromatography (gradient 0 to 50% EtOAc in hexanes) to afford the product. 1H NMR (400 MHz, CDCl3) δ 8.51 (d, J=1.9 Hz, 1H), 8.41 (dd, J=4.8, 1.5 Hz, 1H), 7.78-7.68 (m, 2H), 7.38 (ddd, J=8.7, 4.6, 2.6 Hz, 1H), 7.27 (dd, J=8.6, 4.2 Hz, 1H), 6.95-6.85 (m, 1H), 6.10 (s, 1H), 4.22 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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